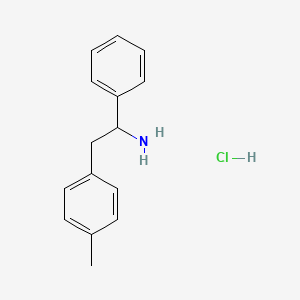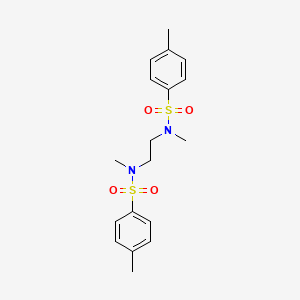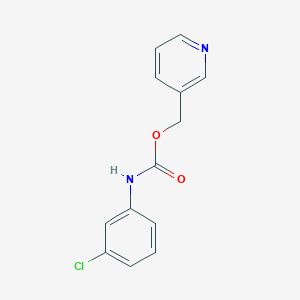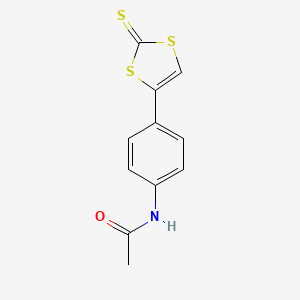
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dithiolethione ring, which is known for its antioxidant properties, and an acetamidophenyl group, which is a common structural motif in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-acetamidophenyl isothiocyanate with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-acetamidophenyl isothiocyanate, followed by its reaction with a dithiolethione precursor. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The dithiolethione ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dithiols.
Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Applications De Recherche Scientifique
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The dithiolethione ring can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Gene Expression: It may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Paracetamol): While both compounds contain an acetamidophenyl group, this compound has a dithiolethione ring, which imparts additional antioxidant properties.
Dithiolethiones: Other dithiolethiones, such as oltipraz, share the dithiolethione ring but lack the acetamidophenyl group, making this compound unique in its combined structural features.
Propriétés
Numéro CAS |
13575-06-9 |
|---|---|
Formule moléculaire |
C11H9NOS3 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-[4-(2-sulfanylidene-1,3-dithiol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H9NOS3/c1-7(13)12-9-4-2-8(3-5-9)10-6-15-11(14)16-10/h2-6H,1H3,(H,12,13) |
Clé InChI |
IAZQLSJMIXBZLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
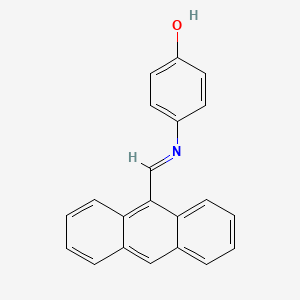

![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
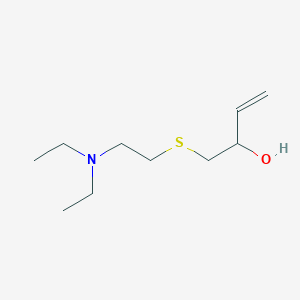


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
